![molecular formula C18H22F3N3O B3909454 3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one](/img/structure/B3909454.png)
3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one
Overview
Description
3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone family. It has gained attention in recent years due to its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mechanism of Action
The exact mechanism of action of 3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one is not fully understood. However, it is believed to act by binding to the active site of the target enzyme and inhibiting its activity. This results in an increase in the levels of neurotransmitters such as acetylcholine, which can improve cognitive function in individuals with neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one has several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one in lab experiments is its high potency and specificity. It has been found to have a strong inhibitory effect on target enzymes, which makes it a useful tool for studying their function. However, one limitation is that it may not be suitable for use in vivo due to its low solubility and potential toxicity.
Future Directions
There are several future directions for research on 3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one. One area of interest is the development of more potent and selective inhibitors of target enzymes for the treatment of neurodegenerative diseases. Another direction is the exploration of its potential applications in the treatment of inflammatory diseases. Additionally, research could focus on improving the solubility and bioavailability of the compound to make it more suitable for use in vivo.
Scientific Research Applications
3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4(3H)-one has been found to have a variety of potential applications in scientific research. It has been shown to have inhibitory effects on several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This makes it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3-[2-(1-ethylpiperidin-4-yl)ethyl]-7-(trifluoromethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O/c1-2-23-8-5-13(6-9-23)7-10-24-12-22-16-11-14(18(19,20)21)3-4-15(16)17(24)25/h3-4,11-13H,2,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBFRBKHJPGVTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CCN2C=NC3=C(C2=O)C=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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